molecular formula C20H20FN5O3 B12420143 Trk-IN-10

Trk-IN-10

Cat. No.: B12420143
M. Wt: 397.4 g/mol
InChI Key: RZRSOLZCLWVUTL-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trk-IN-10 is a potent inhibitor of tropomyosin receptor kinase (TRK), specifically targeting TRKA and TRKA G595R with high efficacy. Tropomyosin receptor kinases are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. They are involved in processes such as neuronal survival, differentiation, and synaptic plasticity. This compound has shown significant potential as a therapeutic agent in the treatment of solid tumors due to its ability to inhibit TRK activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trk-IN-10 involves the preparation of pyrazolo[1,5-a]pyrimidine derivatives. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Trk-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of TRK inhibition and may have distinct pharmacological properties .

Scientific Research Applications

Trk-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of TRK inhibitors and to develop new derivatives with improved efficacy.

    Biology: Employed in research to understand the role of TRK signaling in neuronal development and function.

    Medicine: Investigated as a potential therapeutic agent for the treatment of TRK-driven cancers, including solid tumors and hematological malignancies.

    Industry: Utilized in the development of diagnostic assays and screening platforms for TRK inhibitors .

Mechanism of Action

Trk-IN-10 exerts its effects by competitively inhibiting the ATP-binding site of TRK receptors. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways. By blocking these pathways, this compound suppresses cell proliferation and induces apoptosis in TRK-driven cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Trk-IN-10

This compound stands out due to its high selectivity and potency against TRKA and TRKA G595R. This selectivity reduces off-target effects and potential toxicity, making it a promising candidate for targeted cancer therapy. Additionally, its ability to inhibit TRK with low nanomolar IC50 values highlights its effectiveness as a TRK inhibitor .

Properties

Molecular Formula

C20H20FN5O3

Molecular Weight

397.4 g/mol

IUPAC Name

(8S,18R)-12-fluoro-8,18-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one

InChI

InChI=1S/C20H20FN5O3/c1-11-10-28-17-9-26-18-15(7-23-26)20(27)22-6-12(2)29-16-5-14(21)4-3-13(16)8-25(11)19(17)24-18/h3-5,7,9,11-12H,6,8,10H2,1-2H3,(H,22,27)/t11-,12+/m1/s1

InChI Key

RZRSOLZCLWVUTL-NEPJUHHUSA-N

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC[C@H](N4CC5=C(O1)C=C(C=C5)F)C

Canonical SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OCC(N4CC5=C(O1)C=C(C=C5)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.